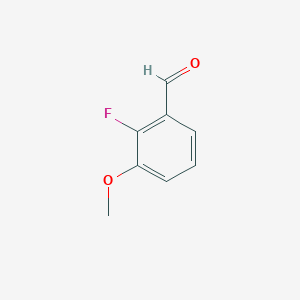
2-氟-3-甲氧基苯甲醛
概述
描述
拉那贝司他,也称为 AZD3293 或 LY3314814,是一种口服β-分泌酶 1 裂解酶 (BACE1) 抑制剂。它被开发用于预防β-淀粉样蛋白的积累,β-淀粉样蛋白是一种与阿尔茨海默病进展相关的蛋白质。 通过抑制 BACE1,拉那贝司他旨在减缓或阻止阿尔茨海默病的进展 .
科学研究应用
拉那贝司他因其在治疗阿尔茨海默病方面的潜力而得到广泛研究。它是人 BACE1 的脑渗透性抑制剂,可降低脑、脑脊液和血浆中的淀粉样蛋白β水平。 这种降低对于减缓阿尔茨海默病的进展至关重要 .
化学应用: 拉那贝司他的合成和反应为其他 BACE1 抑制剂和类似化合物的开发提供了宝贵的见解。
生物学和医学应用: 拉那贝司他已在临床试验中评估其治疗早期和轻度阿尔茨海默病的疗效。 尽管它在降低淀粉样蛋白β水平方面显示出希望,但它并没有显着减缓患者的认知或功能下降 .
安全和危害
2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
未来方向
2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.
准备方法
合成路线和反应条件: 拉那贝司他是使用可扩展的 Suzuki 反应工艺合成的。该方法涉及使用稳定的结晶二乙醇胺硼酸盐,其在反应条件下迅速水解。 释放的二乙醇胺在催化过程中起着至关重要的作用,有助于平衡未结合和结合的钯配合物 .
工业生产方法: 拉那贝司他的工业生产涉及 Suzuki 偶联反应,该反应针对大规模合成进行了优化。 该工艺确保了最终产品的产率高且纯度高,使其适用于制药应用 .
化学反应分析
反应类型: 拉那贝司他主要由于其化学结构而发生取代反应。甲氧基、甲基和吡啶基等官能团的存在允许各种取代反应。
常见的试剂和条件:
试剂: 钯催化剂、二乙醇胺硼酸盐和其他偶联剂。
条件: 反应通常在受控温度和压力下进行,以确保最佳产率和纯度。
作用机制
拉那贝司他通过抑制β位淀粉样前体蛋白裂解酶 1 (BACE1) 发挥作用。这种抑制阻止了淀粉样蛋白β的形成,淀粉样蛋白β是一种在阿尔茨海默病患者的大脑中积累的蛋白质。 通过降低淀粉样蛋白β水平,拉那贝司他旨在减缓疾病的进展 .
分子靶标和途径:
靶标: β位淀粉样前体蛋白裂解酶 1 (BACE1)
相似化合物的比较
拉那贝司他是为治疗阿尔茨海默病而开发的几种 BACE1 抑制剂之一。其他类似化合物包括维鲁贝司他、阿塔贝司他和艾伦贝司他。 虽然所有这些化合物都以 BACE1 为靶标,但拉那贝司他在其特异性结合亲和力和脑渗透性方面是独一无二的 .
类似化合物列表:
- 维鲁贝司他
- 阿塔贝司他
- 艾伦贝司他
拉那贝司他独特的性质和广泛的研究使其成为正在进行的有效阿尔茨海默病治疗方法搜索中的重要化合物。
属性
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCOUDNHILORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396248 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-88-6 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?
A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

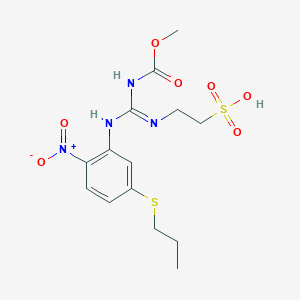
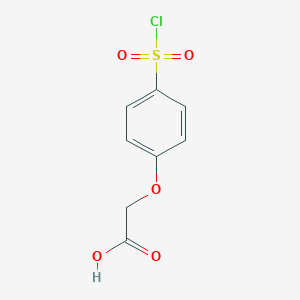
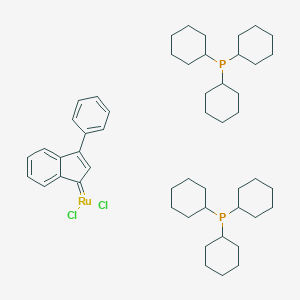

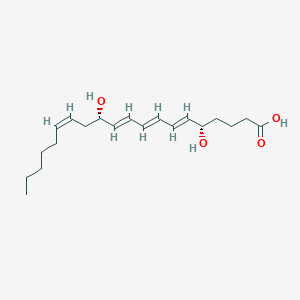



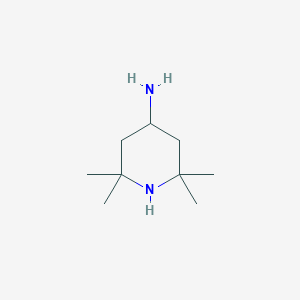
![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)



![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
